molecular formula C12H14BrNO2 B1468556 1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1338984-60-3

1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1468556
CAS No.: 1338984-60-3
M. Wt: 284.15 g/mol
InChI Key: FVBBBPPRWOAVNV-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid group

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-3,6,10H,4-5,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBBBPPRWOAVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid typically involves the reaction of 3-bromobenzyl chloride with pyrrolidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of phenyl-substituted pyrrolidine carboxylic acid.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid
  • 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid
  • 1-[(3-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid

Uniqueness

1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen or alkyl-substituted analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid
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1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

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